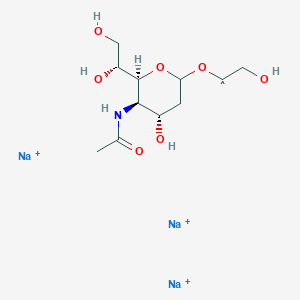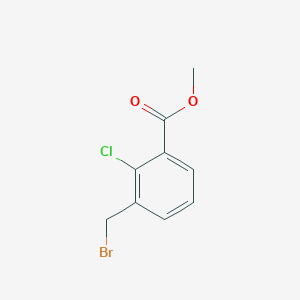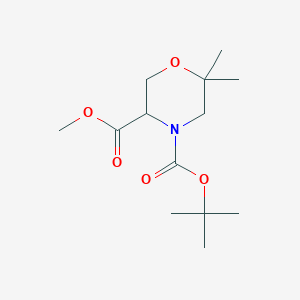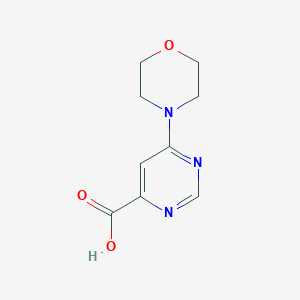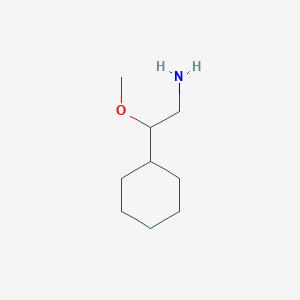
2,7-Dibromo-1,8-naphthyridine
Overview
Description
2,7-Dibromo-1,8-naphthyridine is an organic compound belonging to the class of heterocyclic compounds known as naphthyridines. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the naphthyridine ring. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide, chloroform, and dichloromethane, but is almost insoluble in water .
Mechanism of Action
Target of Action
It’s known that 1,8-naphthyridine compounds have been used in the synthesis of notable dicopper (i,i) complexes . These complexes are of interest due to their potential in studying two metal centers in close proximity .
Mode of Action
It’s known that 1,8-naphthyridine compounds can naturally confer a short metal-to-metal separation, thereby enabling the study of two metal centers in close proximity .
Biochemical Pathways
1,8-naphthyridine compounds are known for their broad spectrum of biological activities .
Result of Action
1,8-naphthyridine compounds are known for their diverse biological activities .
Biochemical Analysis
Biochemical Properties
The existing literature does not provide specific information on the enzymes, proteins, and other biomolecules that 2,7-Dibromo-1,8-naphthyridine interacts with .
Temporal Effects in Laboratory Settings
There is no available data on the changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Currently, there is no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 1,8-naphthyridine. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives of naphthyridine.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an organic solvent like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
2,7-Dibromo-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photochemical properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties
Comparison with Similar Compounds
- 2,7-Diamino-1,8-naphthyridine
- 2,7-Dimethyl-1,8-naphthyridine
- 2,7-Dihydroxy-1,8-naphthyridine
Comparison: 2,7-Dibromo-1,8-naphthyridine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to other 2,7-substituted naphthyridines. For instance, the bromine atoms make it more suitable for substitution and coupling reactions, whereas amino or hydroxyl groups in similar compounds may favor different types of chemical transformations .
Properties
IUPAC Name |
2,7-dibromo-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMFYWGNHDQCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722458 | |
| Record name | 2,7-Dibromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64976-53-0 | |
| Record name | 2,7-Dibromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


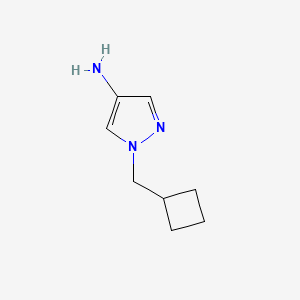
![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)
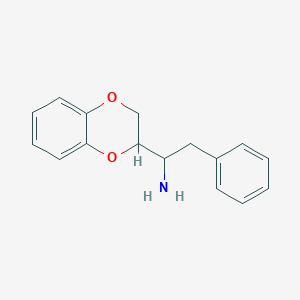
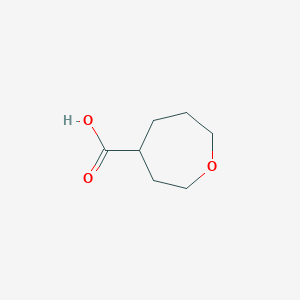
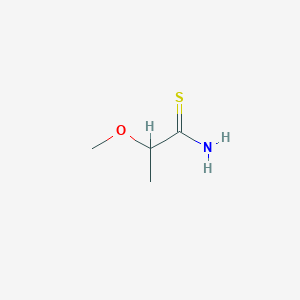
![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)

